1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one is a compound that features a bromomethyl group, a trifluoromethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a trifluoromethyl-substituted aromatic compound, followed by chlorination and subsequent functional group transformations to introduce the chloropropanone moiety. The reaction conditions often require the use of strong acids or bases, specific solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of catalysts can enhance the scalability of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-5-(trifluoromethyl)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups and overall reactivity.
Cycloaddition Reactions:
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Properties
Molecular Formula |
C11H9BrClF3O |
---|---|
Molecular Weight |
329.54 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-5-(trifluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3O/c1-6(13)10(17)8-2-7(5-12)3-9(4-8)11(14,15)16/h2-4,6H,5H2,1H3 |
InChI Key |
VBGDRJAEWFKSSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=CC(=C1)CBr)C(F)(F)F)Cl |
Origin of Product |
United States |
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